Coluracetam

概要

説明

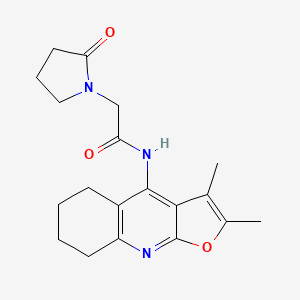

コルーラセタムは、N-(2,3-ジメチル-5,6,7,8-テトラヒドロフフロ[2,3-b]キノリン-4-イル)-2-(2-オキソ-1-ピロリジニル)アセトアミドという化学名でも知られており、ノオトロピック化合物であるラセタムファミリーに属しています。 三菱田辺製薬株式会社によって当初はアルツハイマー病の治療のために開発されましたが、その後認知機能、記憶、気分を向上させる可能性のある利点について調査されています .

準備方法

合成経路と反応条件: コルーラセタムは、2,3-ジメチル-5,6,7,8-テトラヒドロフフロ[2,3-b]キノリンと2-オキソ-1-ピロリジニルアセトアミドの反応を含む複数段階のプロセスによって合成されます。主な手順は次のとおりです。

キノリン核の形成: これは、制御された条件下での環化反応を含みます。

ピロリジニル基の付加: この手順には、通常、カップリング試薬と触媒の使用が必要となり、高収率と純度が保証されます。

工業生産方法: コルーラセタムの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性、コスト効率性、規制基準への準拠を目的として最適化されています。重要な考慮事項には以下が含まれます。

反応のスケーラビリティ: 収率や純度の低下なしに反応をスケールアップできることを確認すること。

精製: 結晶化やクロマトグラフィーなどの技術を使用して、必要な純度レベルを実現すること。

化学反応の分析

反応の種類: コルーラセタムは、次のようなさまざまな化学反応を起こします。

酸化: これは、特定の条件下で発生し、酸化誘導体の形成につながります。

還元: 還元反応は官能基を修飾し、化合物の活性を変化させる可能性があります。

置換: 置換反応は、さまざまな官能基を導入することができ、ノオトロピック特性を強化または弱める可能性があります。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウムや過酸化水素など。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

触媒: 置換反応で、反応速度と収率を上げるために使用されます。

主要な生成物: これらの反応の主な生成物は、コルーラセタムの修飾された形態であり、異なる薬理学的特性を持つ可能性があります。これらの誘導体は、構造活性相関を理解するためにしばしば研究されています。

4. 科学研究への応用

コルーラセタムは、さまざまな科学研究に応用されており、調査されています。

化学: ユニークな化学構造とその新規誘導体を形成する可能性について研究されています。

生物学: 神経伝達物質系、特にアセチルコリンに対する影響について調査されています。

医学: 認知障害、うつ病、不安の治療の可能性について調査されています.

産業: 認知機能と気分を向上させることを目的としたノオトロピックサプリメントの開発に使用されています。

科学的研究の応用

Cognitive Disorders

Coluracetam has been explored in various clinical settings for its effects on cognitive disorders:

- Alzheimer’s Disease: Initial studies focused on its potential to improve cognitive function in Alzheimer’s patients. While promising results were observed in animal models regarding memory restoration, human trials yielded inconclusive results .

- Depression and Anxiety: this compound was investigated in phase II clinical trials for major depressive disorder and anxiety. Although these studies were ultimately discontinued due to failure to meet endpoints, preliminary findings suggested potential anxiolytic effects without impacting serotonin levels .

Case Studies

Several case studies have documented the effects of this compound on cognitive enhancement:

- Visual Perception and Reasoning: A study assessed the impact of this compound on visual perception and abstract reasoning. Participants demonstrated improvements in analytical thinking and spatial orientation after administration .

- Memory Improvement in Impaired Subjects: Research involving rats with chemically induced memory deficits showed significant enhancements in working memory following this compound treatment over an eight-day period .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Focus | Key Findings | Population Studied |

|---|---|---|

| Alzheimer’s Disease | Increased acetylcholine levels; inconclusive human trial results | Animal models; human trials |

| Major Depression & Anxiety | Potential anxiolytic effects; discontinued phase II trials | Human subjects |

| Cognitive Enhancement | Improved visual perception, reasoning, and analytical thinking | Case study participants |

| Memory Restoration | Significant improvement in working memory in impaired rats | Animal models |

作用機序

コルーラセタムは、主に高親和性コリン取り込み(HACU)を強化します。これは、学習と記憶に重要な神経伝達物質であるアセチルコリンの合成における律速段階です . コリンの利用可能性を高めることで、コルーラセタムはアセチルコリンの産生を促進し、認知機能を強化します。 また、コリン輸送体の調節システムを調節し、長時間にわたる認知促進効果をもたらします .

類似化合物:

ピラセタム: 認知機能向上効果で知られる、最初のラセタムノオトロピック。

アニラセタム: 抗不安作用と認知機能向上効果を持つ別のラセタム。

オキシラセタム: 興奮効果と認知機能強化で知られています。

コルーラセタムの独自性: コルーラセタムは、他のラセタムには見られない、高親和性コリン取り込みを強化する特定のメカニズムにより、独自性を持ちます。 この独特の作用により、コリン作動性機能が損なわれている状態における記憶と学習の改善に特に効果的です .

類似化合物との比較

Piracetam: The first racetam nootropic, known for its cognitive-enhancing effects.

Aniracetam: Another racetam with anxiolytic and cognitive benefits.

Oxiracetam: Known for its stimulating effects and cognitive enhancement.

Uniqueness of Coluracetam: this compound is unique due to its specific mechanism of enhancing high-affinity choline uptake, which is not observed in other racetams. This distinct action makes it particularly effective in improving memory and learning in conditions where cholinergic function is compromised .

生物活性

Coluracetam is a synthetic compound originally developed in Japan, primarily recognized for its role as a cognitive enhancer. It belongs to a class of drugs known as racetams and has garnered attention for its potential neuroprotective properties and effects on memory and learning. The compound acts primarily as a high-affinity choline uptake (HACU) enhancer, which is crucial for the synthesis of acetylcholine (ACh), a neurotransmitter associated with memory and cognitive function.

This compound's primary mechanism involves enhancing the uptake of choline in the brain, which is vital for ACh production. This is achieved through its interaction with the choline transporter (CHT1), leading to increased availability of choline for ACh synthesis. Research indicates that this compound may also modulate the efficiency of HACU, thereby enhancing synaptic ACh levels without directly affecting acetylcholinesterase (AChE) activity, which breaks down ACh in the synapse .

Key Mechanisms:

- High-Affinity Choline Uptake (HACU): this compound enhances HACU activity, facilitating greater choline availability for ACh synthesis .

- Neuroprotective Effects: It has been shown to reverse deficits in ACh levels in animal models, particularly in cases where ACh depletion occurs due to neurotoxic agents .

- Cognitive Enhancement: The compound has demonstrated improvements in various cognitive functions, including memory and learning, particularly in models with induced cognitive deficits .

Observational Studies

This compound has been tested in various animal models to assess its effects on cognitive function. In studies involving rats treated with AF64A (a neurotoxin that induces cholinergic deficits), this compound significantly reversed the decline in ACh levels and improved cognitive performance metrics such as spatial learning and memory retention .

Case Studies

A notable case study examined the effects of this compound on a 36-year-old male participant over three months. The participant reported improvements in visual perception, abstract reasoning, pattern recognition, and analytical thinking, although there was a slight decline in spatial orientation scores. Statistical analysis revealed no significant differences between pre- and post-test scores across most cognitive domains, suggesting that while subjective improvements were noted, they may not have been statistically robust .

Summary of Cognitive Effects from Case Study:

| Cognitive Domain | Pretest Score | Posttest Score | Change | Significance |

|---|---|---|---|---|

| Visual Perception | X | Y | +Δ | NS |

| Abstract Reasoning | X | Y | +Δ | NS |

| Pattern Recognition | X | Y | +Δ | NS |

| Spatial Orientation | X | Y - 5 | -5 | NS |

| Analytical Thinking | X | Y | +Δ | NS |

NS = Not Significant

Pharmacological Studies

Pharmacological studies have demonstrated that this compound enhances cognitive function through its action on the HACU system. In repeated administration studies, it was found that this compound could induce long-lasting pro-cognitive effects by modifying choline transporter regulation systems .

Neurochemical Effects

In rodent studies, administration of this compound resulted in:

特性

IUPAC Name |

N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-11-12(2)25-19-17(11)18(13-6-3-4-7-14(13)20-19)21-15(23)10-22-9-5-8-16(22)24/h3-10H2,1-2H3,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPGQHXMUKWNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=NC3=C(CCCC3)C(=C12)NC(=O)CN4CCCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159386 | |

| Record name | Coluracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135463-81-9 | |

| Record name | Coluracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135463-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coluracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135463819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coluracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLURACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6FL6O5GR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。